7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine
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Overview
Description
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine is a heterocyclic compound with the molecular formula C6H4BrN3O. It features a bromine atom attached to an oxazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[5,4-b]pyridin-2-ylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-oxazolo[5,4-b]pyridin-2-ylamine
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrrolopyrazine derivatives
Uniqueness
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine is unique due to its specific bromine substitution and the fusion of the oxazole and pyridine rings. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
7-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZIAPEDZBXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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